3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
Molecular Formula |
C15H13N3O2 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methyl]-1H-pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H13N3O2/c1-10-4-6-11(7-5-10)9-18-14(19)13-12(17-15(18)20)3-2-8-16-13/h2-8H,9H2,1H3,(H,17,20) |
InChI Key |
VKSXRFZESOTOBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)NC2=O |
Origin of Product |
United States |
Preparation Methods
Multi-Component Condensation via Microwave-Assisted Synthesis
One of the most efficient approaches for synthesizing pyrido[2,3-d]pyrimidine derivatives, including compounds structurally similar to the target, involves a three-component condensation reaction under microwave irradiation. This method utilizes aromatic aldehydes, malononitrile, and 4(6)-aminouracil (or analogous derivatives) in a single step, significantly reducing reaction times and increasing yields.
- Aromatic aldehyde (e.g., 4-methylbenzaldehyde)
- Malononitrile
- 4(6)-Aminouracil derivative
- Microwave irradiation (Method A): Rapid heating (5–10 minutes), high yields (82–95%), operational simplicity.
- Catalytic aqueous media with diammonium hydrogen phosphate [(NH4)2HPO4] (Method B): Reflux conditions, environmentally friendly, yields comparable to microwave methods.
- The reaction proceeds via a domino Knoevenagel-Michael-cyclization mechanism.
- Yields are high, and purification is straightforward, involving simple filtration or washing.
- The process is scalable and environmentally benign, with minimal solvent use.
| Entry | Reaction Method | Time (min) | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Microwave (Method A) | 5–10 | 82–95 | Rapid, high-yield |
| 2 | Aqueous, DAHP catalyst (Method B) | 30–60 | 80–90 | Eco-friendly, mild conditions |
Functionalization of Uracil Derivatives and Cyclization
Starting from commercially available uracil derivatives, selective N-alkylation and subsequent cyclization are employed to construct the pyrido[3,2-d]pyrimidine core.
- N-alkylation: Uracil derivatives are reacted with alkyl halides (e.g., ethyl iodide, n-propyl iodide) in the presence of aqueous NaOH to afford N-alkylated uracils.
- Vilsmeier Formylation: The N-alkylated uracil is treated with Vilsmeier reagent (generated in situ from phosphoryl chloride and dimethylformamide) to introduce formyl groups, facilitating ring closure.
- Cyclization: The formylated intermediates undergo intramolecular cyclization under reflux, forming the pyrido[3,2-d]pyrimidine-2,4-dione scaffold.
- The yields for these steps are generally moderate to high (40–88%).
- Reaction times vary from 8 to 12 hours depending on substituents.
- The process allows for structural diversification by varying aldehyde components.
| Entry | Starting Material | Alkylation Conditions | Cyclization Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Uracil derivative | NaOH, room temp, 2–3 h | Reflux, 8–12 h | 40–88 | Versatile, adaptable |
| 2 | N-alkylated uracil | Same as above | Microwave-assisted cyclization | 70–90 | Shortened reaction time |
One-Pot Three-Component Reactions with Catalysts
Recent advances include one-pot reactions combining aldehydes, malononitrile, and amino derivatives under catalytic conditions, such as diammonium hydrogen phosphate or ionic liquids, under microwave or conventional heating.
- High yields (79–95%)
- Short reaction times (<10 minutes under microwave)
- Environmentally friendly protocols
- Simplified purification
- Catalytic conditions optimize the process by reducing byproducts.
- The use of microwave irradiation accelerates the reaction significantly.
- The approach is suitable for synthesizing various derivatives with different substituents on aromatic rings.
| Entry | Catalyst | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | (NH4)2HPO4 | 5–10 min | 82–95 | Eco-friendly, rapid |
| 2 | Ionic liquid | <1 min (microwave) | 85–90 | Recyclable catalyst |
Summary of Key Research Outcomes
| Methodology | Advantages | Limitations | Typical Yields | Reaction Times |
|---|---|---|---|---|
| Microwave-assisted three-component condensation | Rapid, high-yield, eco-friendly | Requires microwave equipment | 82–95% | 5–10 min |
| Uracil derivative cyclization | Structural versatility | Longer reaction times | 40–88% | 8–12 h |
| Catalytic aqueous multi-component reactions | Environmentally benign | Moderate to high yields | 79–95% | 5–10 min |
Chemical Reactions Analysis
Types of Reactions
3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, typically in an organic solvent like dichloromethane (DCM).
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as benzylamine or thiophenol in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrido[3,2-d]pyrimidines with various functional groups.
Scientific Research Applications
3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substituents
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxybenzyl analog (electron-donating methoxy group) exhibits a higher molecular weight (283.28 g/mol) and melting point (328–330°C) compared to the 4-methylbenzyl derivative, suggesting enhanced crystallinity due to polar interactions .
- Hydrogen Bonding : Hydroxybenzoyl substituents (e.g., 6a–d) enable hydrogen bonding and π-π stacking, critical for interactions with biological targets like enzymes .
Electronic Properties and Reactivity
Table 2: Frontier Molecular Orbital (FMO) Energy Gaps
Key Observations :
- The HOMO-LUMO gap (ΔE) of ~3.9–4.1 eV across analogs indicates similar electronic stability, suitable for interactions with aromatic residues in enzyme active sites .
- Substituents like trifluorophenyl groups shift HOMO localization to the pyrido ring, enhancing π-π interactions with flavin adenine dinucleotide (FAD) in herbicidal targets .
Physical and Crystallographic Properties
Table 3: Melting Points and Structural Features
Key Observations :
Table 4: Herbicidal and Enzymatic Activity
Biological Activity
3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrido[3,2-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer research and kinase inhibition. This article will explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H13N3O2
- Molecular Weight : 267.28 g/mol
- IUPAC Name : 3-[(4-methylphenyl)methyl]-1H-pyrido[3,2-d]pyrimidine-2,4-dione
- Canonical SMILES : CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)NC2=O
The primary mechanism of action for this compound involves its ability to inhibit cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This compound exhibits selective inhibition against various CDK isoforms, thereby demonstrating potential as an antiproliferative agent.
Antiproliferative Effects
Research indicates that this compound shows significant antiproliferative activity against several cancer cell lines. For instance:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
In vitro studies have demonstrated that this compound can reduce cell viability in these lines by inducing apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.0 | Apoptosis induction |
| HeLa | 7.5 | CDK inhibition |
| A549 | 6.0 | Cell cycle arrest |
Kinase Inhibition
The compound has also been evaluated for its role as a kinase inhibitor. Preliminary findings suggest that it effectively inhibits several kinases involved in tumor progression:
- Targeted Kinases :
- Cyclin-dependent kinases (CDK)
- Mitogen-activated protein kinases (MAPK)
These interactions are critical for developing targeted therapies in oncology.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on MCF-7 Cells :
- The study reported a significant decrease in cell proliferation at concentrations as low as 5 µM after 48 hours of treatment.
- Mechanistic studies indicated increased levels of pro-apoptotic markers such as Bax and decreased levels of Bcl-2.
-
In Vivo Studies :
- Animal models treated with this compound showed reduced tumor size compared to control groups.
- Histological analyses revealed increased apoptosis within tumor tissues.
Q & A
Q. What synthetic methodologies are optimal for preparing 3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione and its derivatives?
The compound is synthesized via alkylation of pyridopyrimidine-dione precursors with 4-methylbenzyl chloride. Key steps include:
- Reacting 5-methyl-6-(2-methylthiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with 4-methylbenzyl chloride in DMF, using potassium carbonate as a base .
- Purification via recrystallization (e.g., ethanol) to isolate white crystalline solids.
- Confirming purity via melting point analysis and spectroscopic techniques.
Q. How can researchers address challenges in characterizing this compound using spectroscopic and crystallographic methods?
- 1H NMR : Signals for the 4-methylbenzyl group appear at 5.13–5.21 ppm (methylene protons) and ~2.3 ppm (methyl group). Thiazole protons resonate at 7.57–7.62 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight, cross-referenced with databases like the EPA/NIH Mass Spectral Library .
- X-ray Diffraction : Resolve crystal packing and hydrogen bonding patterns. For example, edge-to-face π-π stacking (3.065–3.102 Å) and C–H···O/N interactions stabilize the 3D structure .
Q. What in vitro biological activities have been reported for this compound?
- Antimicrobial Activity : The 4-methylbenzyl derivative exhibits superior activity against Staphylococcus aureus (MIC < Metronidazole/Streptomycin) and moderate activity against Candida albicans .
- Structure-Activity Trends : Alkylation at position 1 generally reduces activity compared to the parent compound, but the 4-methylbenzyl group enhances potency due to hydrophobic interactions .
Advanced Research Questions
Q. How do structural modifications at position 1 influence the compound’s biological activity and selectivity?
- Substituent Effects : Bulky or hydrophobic groups (e.g., 4-methylbenzyl) improve membrane penetration and target binding. Polar groups (e.g., chloroacetamides) reduce activity due to poor bioavailability .
- SAR Studies : Compare IC50 values against microbial panels to quantify substituent contributions. For example, 4-methylbenzyl derivatives show 2–3× higher potency than benzyl analogs .
Q. What computational approaches are used to predict electronic properties and binding modes?
- DFT/TD-DFT : Calculate HOMO-LUMO gaps (3.91–4.10 eV) to assess charge transfer and reactivity. Optimize geometries using B3LYP/6-311+G(d,p) and validate against experimental UV-vis spectra .
- Molecular Docking : Simulate interactions with microbial targets (e.g., S. aureus dihydrofolate reductase). The 4-methylbenzyl group occupies hydrophobic pockets, while the pyridopyrimidine core forms hydrogen bonds .
Q. How can crystallographic data resolve discrepancies in reported bioactivity trends?
- Intermolecular Interactions : Hydrogen bonds (C–H···O/N) and π-π stacking in the crystal lattice may stabilize bioactive conformations. For example, a dihedral angle of 88.2° between the pyridopyrimidine and benzene rings optimizes steric fit .
- Solvent Effects : Recrystallization solvents (e.g., ethanol vs. DMF) can alter polymorphism, impacting solubility and in vitro activity .
Q. What strategies reconcile contradictory data on alkylation’s impact on antimicrobial efficacy?
- Bioavailability vs. Intrinsic Activity : While alkylation reduces intrinsic enzyme inhibition, improved lipophilicity (logP) from 4-methylbenzyl may enhance cellular uptake, offsetting the loss .
- Metabolic Stability : Evaluate derivatives in hepatocyte assays. Methyl groups resist oxidative metabolism, prolonging half-life compared to unsubstituted analogs .
Methodological Recommendations
- Synthesis : Optimize reaction time and temperature (e.g., 10 h stirring + 4 h reflux) to maximize yield .
- Characterization : Combine NMR, MS, and X-ray for unambiguous structural assignment .
- Biological Assays : Use standardized MIC protocols (CLSI guidelines) and include controls like Metronidazole for activity benchmarking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
